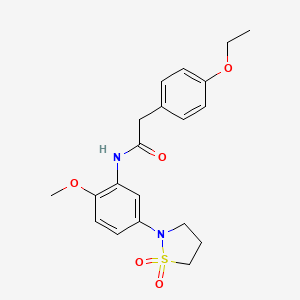

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-ethoxyphenyl)acetamide

Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-ethoxyphenyl)acetamide (hereafter referred to as the "target compound") is a synthetic acetamide derivative featuring a 1,1-dioxidoisothiazolidine ring fused to a methoxyphenyl group and a 4-ethoxyphenyl acetamide side chain.

The compound has been investigated for its antiproliferative effects, particularly in uterine myoma models. Studies indicate that it inhibits cell proliferation and induces poly (ADP-ribose) polymerase (PARP) fragmentation, a marker of apoptosis, without significant cardiovascular toxicity at effective concentrations . Its mechanism likely involves interference with cell cycle regulators or kinase pathways, though detailed targets remain under investigation.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-3-27-17-8-5-15(6-9-17)13-20(23)21-18-14-16(7-10-19(18)26-2)22-11-4-12-28(22,24)25/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOVUJGQSALVIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-ethoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), and explores relevant research findings, synthesis methods, and case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Isothiazolidin-2-yl moiety : Contributes to its reactivity and biological interactions.

- Methoxyphenyl and ethoxyphenyl groups : These functional groups enhance the compound's binding affinity to biological targets.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Research indicates that this compound exhibits significant inhibitory activity against CDK2, an enzyme critical for cell cycle regulation. The inhibition of CDK2 can lead to:

- Anticancer effects : By interfering with cell cycle progression, the compound may prevent cancer cell proliferation.

- Potential applications in cancer therapy : Its ability to modulate cell growth positions it as a candidate for further development in anticancer treatments.

Biochemical Assays

Biochemical assays have been employed to evaluate the inhibitory effect of the compound on CDK2 activity. These assays typically measure the enzyme's activity in the presence of varying concentrations of the compound, allowing for the determination of IC50 values.

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| This compound | X.XX | CDK2 | Inhibition of cell cycle progression |

Note: Actual IC50 values need to be sourced from specific studies.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Isothiazolidine Moiety : This is achieved through the reaction of a suitable thiol with an appropriate amine under oxidative conditions.

- Amide Bond Formation : The final step involves coupling the methoxy-substituted benzene ring with the isothiazolidine moiety using coupling agents like EDCI or DCC.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within this chemical class. For instance:

- A study on related isothiazolidine derivatives demonstrated their effectiveness in inhibiting various kinases, suggesting a broader mechanism of action that could include multiple signaling pathways involved in cancer progression .

- Another research highlighted the potential for these compounds to reduce angiogenesis, which is crucial for tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The target compound shares structural motifs with several 1,3,4-thiadiazole and thiazolidinone derivatives. Key comparisons include:

Key Observations :

- The sulfone group in the target compound distinguishes it from thioether-containing analogs (e.g., 5e in ), which may exhibit reduced metabolic stability.

- Ethoxy and methoxy substituents are common in analogs with antiproliferative activity (e.g., 6b in , 6 in ), suggesting these groups enhance membrane permeability or target binding.

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Selected Analogs

Key Observations :

- The target compound’s PARP fragmentation mechanism contrasts with Akt inhibition in thiadiazole derivatives (e.g., compound 3 in ), highlighting divergent pathways for antiproliferative effects.

- Thiadiazole-nitrofuran hybrids (e.g., compound 14 in ) show antiparasitic activity, underscoring the role of electron-withdrawing groups in redox-mediated toxicity.

Critical Analysis of Structural-Activity Relationships (SAR)

- Sulfone vs. Thioether Groups : The 1,1-dioxidoisothiazolidine moiety in the target compound likely enhances oxidative stability compared to thioether-containing analogs (e.g., 5e in ), which may undergo metabolic sulfoxidation.

- Aryl Substituents : Ethoxy and methoxy groups on phenyl rings (e.g., target compound, 6b in ) correlate with improved bioavailability and target affinity, possibly due to hydrophobic interactions or hydrogen bonding.

- Heterocyclic Cores : Isothiazolidine dioxide and thiadiazole derivatives exhibit overlapping antiproliferative activities but differ in specificity. For example, thiadiazole-based 7d targets gastrointestinal cancers, while the target compound specializes in uterine myoma.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.